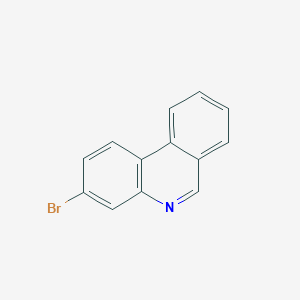

3-Bromophenanthridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrN |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

3-bromophenanthridine |

InChI |

InChI=1S/C13H8BrN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |

InChI Key |

ABZIUHCROUGWRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)Br)N=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromophenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Bromophenanthridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including classical cyclization reactions and modern transition-metal-catalyzed approaches. Emphasis is placed on strategies that achieve regioselective bromination at the C3 position, a key structural motif for further functionalization. This guide includes detailed experimental protocols, quantitative data organized for comparative analysis, and visual representations of the synthetic routes to aid in laboratory implementation.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct Bromination of Phenanthridine: This approach involves the electrophilic substitution of a bromine atom onto the pre-formed phenanthridine core. However, this method often results in a mixture of isomers, with the 3-bromo derivative not always being the major product, necessitating challenging purification steps.

-

Construction of the Phenanthridine Ring from Brominated Precursors: This is generally the preferred strategy for regioselective synthesis. By starting with appropriately brominated biphenyl derivatives, the bromine atom is precisely positioned before the final cyclization to form the phenanthridine scaffold.

This guide will focus on the more strategic and regioselective approach of building the this compound molecule from brominated starting materials.

Synthesis Pathway 1: Pictet-Hubert/Morgan-Walls Reaction of a Brominated Biphenyl

This classical approach involves the cyclization of an N-acyl-2-aminobiphenyl derivative. To obtain this compound, the starting material of choice is N-formyl-4-bromo-2-aminobiphenyl.

Overall Reaction Scheme:

Caption: Pictet-Hubert/Morgan-Walls synthesis of this compound.

Step 1: Synthesis of the Key Intermediate, 4-Bromo-2-aminobiphenyl

The crucial precursor, 4-Bromo-2-aminobiphenyl, can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [1][2][3]

-

Reagents:

-

2-Bromoaniline (1.0 equiv)

-

4-Bromophenylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or Potassium phosphate (K₃PO₄, 2.0 equiv)[4]

-

Solvent: 1,4-Dioxane/Water (10:1) or DMF/Water[2]

-

-

Procedure:

-

To a dried Schlenk flask, add 2-bromoaniline, 4-bromophenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-aminobiphenyl.

-

Quantitative Data:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoaniline | 4-Bromophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | Good to Excellent | [3] |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 | [2] |

Step 2: Formylation of 4-Bromo-2-aminobiphenyl

The amino group of the biphenyl intermediate is then formylated to provide the substrate for the cyclization reaction.

Experimental Protocol: Formylation [5]

-

Reagents:

-

4-Bromo-2-aminobiphenyl (1.0 equiv)

-

Ethyl formate (large excess, can be used as solvent) or Acetic anhydride/Formic acid

-

Solvent (if not using ethyl formate as solvent): Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 4-Bromo-2-aminobiphenyl in ethyl formate.

-

Heat the mixture at reflux for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

-

The resulting crude N-formyl-4-bromo-2-aminobiphenyl is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.

-

Step 3: Morgan-Walls Cyclization[7]

The final step is the dehydrative cyclization of the N-formyl derivative to yield this compound. The Morgan-Walls reaction, a modification of the Pictet-Hubert reaction, utilizes phosphorus oxychloride (POCl₃) as the cyclizing agent, which generally allows for milder reaction conditions.

Experimental Protocol: Morgan-Walls Reaction [6]

-

Reagents:

-

N-formyl-4-bromo-2-aminobiphenyl (1.0 equiv)

-

Phosphorus oxychloride (POCl₃, 3-5 equiv)

-

Solvent: Toluene or Nitrobenzene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-formyl-4-bromo-2-aminobiphenyl in the chosen solvent.

-

Carefully add phosphorus oxychloride dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (for toluene, ~110 °C; for nitrobenzene, higher temperatures can be achieved) and maintain for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Synthesis Pathway 2: Synthesis via 3-Bromophenanthridin-6(5H)-one

An alternative route involves the synthesis of 3-Bromophenanthridin-6(5H)-one, which can then be converted to this compound. This pathway can be advantageous if the corresponding phenanthridone is more readily accessible.

Overall Reaction Scheme:

Caption: Synthesis of this compound via a phenanthridone intermediate.

Detailed experimental protocols for this pathway are less commonly reported in a single, cohesive procedure. However, the individual steps are based on well-established transformations in organic synthesis. The final conversion of the phenanthridone to the phenanthridine typically involves conversion of the amide to a chloro-intermediate with a reagent like POCl₃, followed by a reduction step.

Conclusion

The synthesis of this compound is most reliably achieved through the construction of the phenanthridine scaffold from a pre-brominated biphenyl precursor. The Pictet-Hubert/Morgan-Walls reaction of N-formyl-4-bromo-2-aminobiphenyl represents a robust and well-documented pathway. The key to this synthesis is the successful preparation of the 4-bromo-2-aminobiphenyl intermediate, for which the Suzuki-Miyaura coupling is a highly effective method. This guide provides the necessary theoretical framework and detailed experimental guidance for researchers to successfully synthesize this compound for applications in drug discovery and materials science. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pictet-Hubert Reaction [drugfuture.com]

Physicochemical Properties of 3-Bromophenanthridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenanthridine is a halogenated derivative of phenanthridine, a nitrogen-containing heterocyclic aromatic compound. The introduction of a bromine atom to the phenanthridine core is expected to significantly influence its physicochemical properties, which in turn are critical determinants of its behavior in biological systems. Understanding these properties is paramount for its potential application in medicinal chemistry and drug development, impacting aspects such as solubility, membrane permeability, and target binding affinity.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document outlines the established experimental protocols for determining these properties. For illustrative purposes, data for the structurally related compound, 3-Bromophenanthrene, is presented.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that the data presented is for 3-Bromophenanthrene and serves as an illustrative example of the data that would be obtained for this compound using the experimental protocols detailed in the subsequent section.

| Property | Value (for 3-Bromophenanthrene) |

| Molecular Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol [1] |

| Melting Point | 81-86 °C[2] |

| Boiling Point | 389.7 ± 11.0 °C (Predicted)[2] |

| Solubility | Soluble in Methanol[2][3] |

| logP (Octanol-Water Partition Coefficient) | 5.1 (Computed)[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method [5][6]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 3 mm.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus, attached to a thermometer.

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to a slow and constant rate of 1-2°C per minute.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal turns into a liquid are recorded. This range is the melting point of the substance. A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [7][8][9]

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, diethyl ether, hexane) are used.

-

Procedure:

-

A known amount of this compound (e.g., 10 mg) is placed in a series of small test tubes.

-

A small, measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are vigorously shaken for a set period (e.g., 1-2 minutes).

-

The mixture is then allowed to stand, and visual inspection is performed to see if the solid has dissolved.

-

-

Classification: The solubility is typically classified as:

-

Soluble: If the entire solid dissolves.

-

Slightly soluble: If a portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantitative Analysis: For a more precise determination, the saturated solution can be filtered, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [10][11][12]

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its logP value.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values. The retention factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound).

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions (mobile phase composition, flow rate, temperature).

-

logP Calculation: The retention time of this compound is measured, and its log k' is calculated. The logP of this compound is then determined by interpolating its log k' value on the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 3-Bromophenanthrene 96 715-50-4 [sigmaaldrich.com]

- 2. 3-BROMOPHENANTHRENE manufacturers and suppliers in india [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Bromophenanthrene | C14H9Br | CID 96767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. bohrium.com [bohrium.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromophenanthridines for Researchers and Drug Development Professionals

Core Compound: Phenanthridine Identifiers and Properties

Phenanthridine is a nitrogen-containing heterocyclic compound that forms the core of many biologically active molecules. Its planar structure allows it to intercalate with DNA, a property that is fundamental to the mechanism of action of several phenanthridine-based drugs.

| Identifier Type | Value |

| CAS Number | 229-87-8[1] |

| Molecular Formula | C₁₃H₉N[1] |

| Molecular Weight | 179.22 g/mol [1] |

| IUPAC Name | Phenanthridine[1] |

| Synonyms | 9-Azaphenanthrene, Benzo[c]quinoline[1] |

| Appearance | Colorless to brownish solid[1] |

| Melting Point | 104-107 °C[1] |

| Boiling Point | 349 °C[1] |

| Solubility | Almost insoluble in water[1] |

Synthesis of the Phenanthridine Core: Experimental Protocols

The synthesis of the phenanthridine skeleton can be achieved through various methods. The classical Pictet-Hubert reaction, and its subsequent modifications like the Morgan-Walls reaction, are foundational.[1][2][3] More contemporary methods offer improved yields and milder reaction conditions through radical-mediated or photochemical cyclizations.[4][5]

This method involves the cyclization of an N-acyl-2-aminobiphenyl derivative and is a versatile route to various substituted phenanthridines. By using a bromo-substituted aniline or biphenyl starting material, this synthesis can be adapted to produce bromophenanthridines.

Detailed Methodology:

-

Acylation of 2-Aminobiphenyl: 2-Aminobiphenyl is reacted with an acylating agent (e.g., formic acid or a substituted benzoyl chloride) to form the corresponding N-acyl-2-aminobiphenyl. For instance, heating 2-aminobiphenyl with formic acid yields N-(biphenyl-2-yl)formamide.

-

Cyclization: The resulting amide is then subjected to dehydrative cyclization. In the Morgan-Walls modification, phosphorus oxychloride (POCl₃) is used as the cyclizing agent in a high-boiling solvent such as nitrobenzene.[1][4] The reaction mixture is heated to effect ring closure to the phenanthridine core.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully quenched with water or a basic solution to neutralize the acid. The crude product is then extracted with an organic solvent (e.g., dichloromethane or chloroform). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the pure phenanthridine product.

Radical cyclization of appropriately substituted biphenyls offers a modern alternative for constructing the phenanthridine ring system. These methods often proceed under milder conditions and can be highly efficient. For example, the synthesis of phenanthridines from 6-bromo-2-hydroxy-3-methoxybenzaldehyde has been reported, involving the reduction of a Schiff base followed by radical cyclization.[6]

General Workflow for Phenanthridine Synthesis:

Caption: General experimental workflow for the synthesis of the phenanthridine core.

Relevance in Drug Development and Signaling Pathways

The phenanthridine scaffold is of significant interest to medicinal chemists due to its presence in numerous biologically active natural products and synthetic compounds. Phenanthridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiparasitic properties.[3][6]

A key mechanism of action for many phenanthridine compounds is their ability to intercalate into DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells.[7] Ethidium bromide and propidium iodide are well-known examples of DNA-intercalating phenanthridium dyes used extensively in molecular biology.[3]

Recent studies have identified phenanthridine derivatives as modulators of crucial cellular signaling pathways. For instance, certain lycorine derivatives with a phenanthridine-like core have been shown to act as agonists of the Wnt/β-catenin signaling pathway.[8][9] This pathway is vital in embryonic development, tissue homeostasis, and its dysregulation is implicated in diseases like cancer. The ability to modulate this pathway presents a promising avenue for therapeutic intervention.

Wnt/β-catenin Signaling Pathway Modulation by Phenanthridine Derivatives:

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for phenanthridine agonists.

In the "Wnt OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "Wnt ON" state, Wnt ligands bind to receptors, leading to the inhibition of the destruction complex, allowing β-catenin to accumulate and activate target gene transcription. Phenanthridine agonists can mimic the Wnt signal by interacting with components of the destruction complex, such as Axin.[8]

This guide provides a foundational understanding of the phenanthridine core structure, its synthesis, and its importance in the field of drug discovery. For researchers interested in synthesizing specific bromo-derivatives, the outlined synthetic strategies can be adapted by selecting appropriately halogenated starting materials.

References

- 1. Phenanthridine - Wikipedia [en.wikipedia.org]

- 2. Pictet-Hubert Reaction [drugfuture.com]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 5. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of new phenanthridine Wnt/β-catenin signaling pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Bromophenanthridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the compound 3-Bromophenanthridine. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the challenges in data acquisition and presents a general overview of the expected spectral characteristics based on related compounds. A generalized workflow for spectroscopic analysis is also provided to guide researchers in the characterization of this and similar molecules.

Introduction

This compound is a halogenated derivative of the phenanthridine heterocyclic scaffold. Phenanthridine and its derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and photophysical properties. Spectroscopic characterization is a cornerstone of chemical research, providing unambiguous identification and structural elucidation of such compounds. This guide addresses the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

However, a comprehensive search of publicly available chemical databases and scientific literature did not yield specific, experimentally-derived spectroscopic datasets for this compound. The search results were often confounded with data for the isomeric compound, 3-Bromophenanthrene. This suggests that while the compound has likely been synthesized as an intermediate in various research endeavors, its full spectroscopic characterization has not been widely disseminated.

Expected Spectroscopic Data

In the absence of direct experimental data, the following sections provide an educated estimation of the expected spectroscopic features of this compound based on the known spectral properties of phenanthridine and the influence of a bromine substituent on an aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the bromine atom will induce shifts in the signals of the neighboring protons. Protons on the same ring as the bromine will be influenced by its electron-withdrawing inductive effect and electron-donating resonance effect. The exact chemical shifts and coupling constants would require experimental determination or high-level computational modeling.

¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the unique carbon atoms in the molecule. The carbon atom directly bonded to the bromine will experience a significant downfield shift. The chemical shifts of the other carbon atoms in the brominated ring will also be affected.

Table 1: Predicted NMR Data for this compound

| Data Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | δ 7.0 - 9.0 | Complex multiplet patterns expected. |

| ¹³C NMR | δ 110 - 150 | The C-Br carbon would be in the lower end of this range. |

Note: This table represents a generalized prediction and should not be considered as experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1650-1450 | C=C and C=N stretching (aromatic rings) |

| 1200-1000 | C-H in-plane bending |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately equal intensity, characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| Various fragment ions | Loss of Br, HCN, and other fragments from the phenanthridine core. |

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following are generalized methodologies that would be employed.

NMR Spectroscopy:

-

Sample Preparation: The this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences would be used. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment would be performed.

IR Spectroscopy:

-

Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) would be used to separate and detect the ions.

-

Data Acquisition: The mass spectrum would be recorded over a suitable mass range to observe the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The Uncharted Territory: A Technical Guide to the Solubility and Stability of 3-Bromophenanthridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromophenanthridine, with a specific focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines the sparse existing information with established principles and methodologies for related heterocyclic compounds. The experimental protocols detailed herein are presented as best-practice templates for the analysis of poorly soluble, nitrogen-containing aromatic compounds like this compound.

Core Physicochemical Properties

This compound is a halogenated derivative of phenanthridine, a polycyclic aromatic heterocycle. The introduction of a bromine atom at the 3-position is expected to influence its lipophilicity, crystal packing, and ultimately, its solubility and stability profile compared to the parent phenanthridine molecule.

Table 1: Physicochemical Properties of this compound and Parent Compound

| Property | This compound | Phenanthridine (Parent Compound) | Data Source |

| Molecular Formula | C₁₃H₈BrN | C₁₃H₉N | Calculated |

| Molecular Weight | 258.12 g/mol | 179.22 g/mol | Calculated |

| Melting Point | 161.5-162.5 °C | 104-107 °C | Experimental[1] |

| Appearance | Needles (from ethanol) | Crystalline needles | Experimental[1][2] |

| Aqueous Solubility | Predicted to be very low | Almost insoluble (7.7 µg/mL at pH 7.4)[2][3] | Inferred, Experimental[2][3] |

| LogP (Predicted) | ~4.5 | ~3.5 | Calculated |

Note: The LogP value for this compound is an estimate based on the contribution of the bromine atom to the lipophilicity of the phenanthridine core.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on the structure of this compound and the known properties of phenanthridine, it is anticipated to be a poorly soluble compound in aqueous media.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | High lipophilicity of the polycyclic aromatic core. |

| Ethanol | Sparingly Soluble | The compound can be recrystallized from ethanol, indicating some solubility at elevated temperatures.[1] |

| Methanol | Sparingly Soluble | Similar to ethanol, expected to have some solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for poorly soluble compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another common aprotic polar solvent. |

| Dichloromethane (DCM) | Soluble | A non-polar organic solvent suitable for lipophilic compounds. |

| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polarizable aromatic system. |

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol outlines a general method for determining the kinetic solubility of a compound like this compound in aqueous buffer.

References

Potential Biological Activities of 3-Bromophenanthridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. While direct experimental data on 3-Bromophenanthridine is limited in publicly available literature, this guide synthesizes the known structure-activity relationships (SAR) of the phenanthridine scaffold to project the potential biological and pharmacological properties of this specific halogenated derivative. By examining the established anticancer, antimicrobial, and enzyme-inhibitory activities of analogous compounds, we can infer the likely molecular targets and cellular effects of this compound, providing a foundation for future research and drug discovery efforts. This document outlines potential mechanisms of action, summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes pertinent cellular pathways and experimental workflows.

Introduction to the Phenanthridine Scaffold

The phenanthridine core is a key structural motif found in numerous natural products and synthetic molecules exhibiting significant biological properties. Benzo[c]phenanthridine alkaloids, such as sanguinarine and chelerythrine, are well-known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities[1]. The planar, polyaromatic nature of the phenanthridine ring system allows for intercalation into DNA, a mechanism contributing to its cytotoxic effects[1][2]. Furthermore, modifications to the phenanthridine skeleton have led to the development of derivatives with a range of biological targets, including topoisomerases, protein kinases, and Bcl-XL[1][2][3]. The biological activity of phenanthridine derivatives is often linked to the presence of a quaternary nitrogen atom, which can undergo nucleophilic attack and modify biological macromolecules like DNA and proteins[1].

The introduction of a bromine atom at the 3-position of the phenanthridine core is expected to modulate its physicochemical and biological properties. The electron-withdrawing nature and steric bulk of the bromine substituent could influence the compound's ability to interact with its biological targets, potentially altering its potency, selectivity, and pharmacokinetic profile. This guide will explore these potential effects by drawing parallels with existing SAR studies on other substituted phenanthridines.

Potential Biological Activities

Based on the known activities of the phenanthridine class of compounds, this compound is predicted to exhibit a range of biological effects, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Phenanthridine derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines[1][2][4]. The proposed anticancer activity of this compound is based on several potential mechanisms of action observed in its structural analogs.

2.1.1. DNA Intercalation and Topoisomerase Inhibition:

Many phenanthridine compounds exert their cytotoxic effects by intercalating into DNA and inhibiting the activity of DNA topoisomerases I and II[2][4]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. The planar structure of the phenanthridine ring is well-suited for insertion between DNA base pairs. The bromine substituent at the 3-position could potentially enhance this interaction or influence the binding affinity and inhibitory potency against topoisomerases. One study on novel phenanthridine derivatives showed that compound 8a exhibited potent inhibitory activity against both DNA topoisomerase I and II[2][4].

2.1.2. Induction of Apoptosis and Cell Cycle Arrest:

Phenanthridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[1][2][4]. Active compounds have been observed to increase the levels of the p53 tumor suppressor protein and lead to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis[1]. Mechanistic studies have revealed that these compounds can arrest the cell cycle in the S phase and modulate the expression of apoptosis-related proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax[2][4].

2.1.3. Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1):

TDP1 is an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors. Inhibition of TDP1 can potentiate the effects of these anticancer agents. Certain benzophenanthridine derivatives have been identified as potent TDP1 inhibitors[5]. Structure-activity relationship studies have indicated that substitutions at various positions on the phenanthridine core can significantly impact TDP1 inhibitory activity[5]. It is plausible that this compound could also act as a TDP1 inhibitor, potentially in synergy with topoisomerase inhibition.

Antimicrobial Activity

The phenanthridine scaffold is also associated with antimicrobial properties.

2.2.1. Antibacterial Activity:

Several novel phenanthridine derivatives have shown high antibacterial activity against various bacterial strains, including Bacillus subtilis, Micrococcus luteus, and Mycobacterium vaccae[1]. The presence of a quaternary N-methyl group and specific substitutions on the phenanthridine ring were found to be crucial for antibacterial efficacy[1].

2.2.2. Antitubercular Activity:

The phenanthridine core is recognized as a promising scaffold for the development of antitubercular agents[6]. A number of phenanthridine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds exhibiting potent activity[6].

Quantitative Data from Structurally Related Phenanthridine Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various substituted phenanthridine derivatives against several human cancer cell lines.

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 7i | N-methyl, 7-benzyloxy | K-562 | ~5 | [1] |

| 7j | N-methyl, 7-benzyloxy | K-562 | ~5 | [1] |

| 7k | N-methyl, 7-benzyloxy | K-562 | ~5 | [1] |

| 7l | N-methyl, 7-benzyloxy | K-562 | ~5 | [1] |

| 8a | 6-(4-fluorobenzyl) | MCF-7 | 0.28 | [2][4] |

| 8a | 6-(4-fluorobenzyl) | PC3 | 1.12 | [2][4] |

| 8a | 6-(4-fluorobenzyl) | Hela | 0.89 | [2][4] |

| 8a | 6-(4-fluorobenzyl) | A549 | 1.56 | [2][4] |

| 8a | 6-(4-fluorobenzyl) | HepG2 | 1.23 | [2][4] |

| PA-01 | 6-amino | M. tuberculosis H37Rv | 61.31 (MABA) | [6] |

| PT-09 | 6-(4-phenyl-1H-1,2,3-triazol-1-yl) | M. tuberculosis H37Rv | 41.47 (MABA) | [6] |

MABA: Microplate Alamar Blue Assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of phenanthridine derivatives. These protocols can serve as a template for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cancer cells (e.g., MCF-7, PC3, Hela, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., phenanthridine derivatives) and incubated for another 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves[2][4].

Topoisomerase I and II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

Protocol:

-

A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I or II enzyme, and the test compound at various concentrations is prepared in the appropriate reaction buffer.

-

The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

The DNA products are then separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled DNA[2][4].

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression.

Protocol:

-

Cancer cells are treated with the test compound for a specified period.

-

The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed again with PBS and then incubated with RNase A and propidium iodide (PI) staining solution in the dark.

-

The DNA content of the cells is then analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software[1][2].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by a compound.

Protocol:

-

Cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected, washed with cold PBS.

-

The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry within 1 hour.

-

The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals[2].

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways affected by phenanthridine derivatives and a general workflow for their biological evaluation.

Caption: Potential mechanism of anticancer activity of this compound.

Caption: General workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of the broader phenanthridine class provides a strong basis for predicting its potential as a bioactive agent. The introduction of a bromine atom at the 3-position is likely to confer potent anticancer and antimicrobial properties, mediated through mechanisms such as DNA intercalation, topoisomerase inhibition, and induction of apoptosis.

The data and protocols presented in this guide offer a solid framework for initiating the experimental investigation of this compound. Future research should focus on the synthesis of this compound and its systematic evaluation against a panel of cancer cell lines and microbial strains. Mechanistic studies will be crucial to elucidate its precise molecular targets and cellular effects. Such investigations will not only validate the predictions made in this guide but also pave the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Substituted Phenanthridines

This technical guide provides a comprehensive literature review of substituted phenanthridines, a class of nitrogenous heterocyclic compounds with significant applications in medicinal and materials chemistry. Due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, phenanthridine derivatives are a subject of intense research. This document details their synthesis, biological activities, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis of Substituted Phenanthridines

The synthesis of the phenanthridine core has been a focus of organic chemists for over a century, leading to the development of numerous methodologies. These range from classical high-temperature reactions to modern transition-metal-catalyzed and photochemical methods that offer milder conditions and greater functional group tolerance.

Key Synthetic Strategies

Several strategies have been established for the synthesis of phenanthridines and their derivatives:

-

Classical Methods: The Pictet-Hubert and Morgan-Walls reactions are traditional methods that involve the cyclodehydration of N-acyl-2-aminobiphenyls at high temperatures, often with low to moderate yields.[1] The Pictet and Ankersmit method involves the pyrolysis of the condensation product of benzaldehyde and aniline.[1][2]

-

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as Suzuki coupling and C-H bond activation/amination, have become powerful tools for constructing the phenanthridine skeleton under milder conditions and with high efficiency.[3][4][5] These methods allow for the synthesis of a wide variety of substituted derivatives.

-

Photochemical Methods: Photocyclization of precursors like 2-iodobenzyl-substituted anilines or biaryl oximes provides an efficient, often high-yielding route to phenanthridines using UV or visible light.[2][6][7][8] This approach is notable for its mild reaction conditions.

-

Radical-Based Synthesis: Radical cyclization of compounds such as 2-isocyanobiphenyls can be used to prepare 6-substituted phenanthridine derivatives.[2][9]

-

Anionic Ring Closure: The addition of organometallic reagents (e.g., organolithiums) to 2-(2-fluorophenyl)benzonitrile, followed by intramolecular nucleophilic substitution, produces 6-substituted phenanthridines in excellent yields.[10]

Caption: General workflow for phenanthridine synthesis via N-alkylation and photochemical cyclization.

Summary of Synthetic Methods

| Method | Precursors | Conditions | Yield (%) | Reference(s) |

| Pictet-Hubert Reaction | N-acyl-o-xenylamine, ZnCl₂ | Elevated temperatures | 30-50 | [1] |

| Morgan-Walls Reaction | o-Formamidobiphenyl, POCl₃ | Boiling nitrobenzene | ~42 | [1] |

| Photochemical Cyclization | N-(2-iodobenzyl)anilines | UV light (254 nm), MeCN, Ar | 31-95 | [6] |

| Palladium-Catalyzed C-H Amination | Biaryl Picolinamides | Pd(OAc)₂, PhI(OAc)₂, Cu(OAc)₂ | Moderate to Good | [5] |

| Anionic Ring Closure | 2-(2-fluorophenyl)benzonitrile, Organolithiums | -78 °C to RT | 82-98 | [10] |

| Visible Light Photoredox | 2-Isocyanobiphenyls, Hydrazines | Eosin B, Blue LED, DMSO | Up to 86% | [8][9] |

| Aryne-Mediated Annulation | o-Halobenzamides | Palladium catalyst | Good | [3] |

Experimental Protocol: Photochemical Synthesis

The following is a representative protocol for the synthesis of phenanthridines via photolysis, adapted from the literature.[6]

Step 1: N-Alkylation of Amines

-

A mixture of 2-iodobenzyl bromide (1.00 equiv), the desired amine (3.00 equiv), and potassium iodide (0.10 equiv) is prepared in acetonitrile (MeCN).

-

The mixture is sealed in a vial and heated in a microwave reactor (e.g., 200W) to 170 °C for 15 minutes.

-

After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

-

The crude product (the N-(2-iodobenzyl)aniline derivative) is purified by flash chromatography.

Step 2: Photochemical Cyclization

-

The purified N-(2-iodobenzyl)aniline derivative is dissolved in anhydrous acetonitrile in a quartz tube.

-

The solution is degassed by bubbling argon through it for 15-20 minutes.

-

The tube is sealed and placed in a Rayonet photochemical reactor equipped with 254 nm lamps.

-

The solution is irradiated for approximately 2 hours, or until TLC analysis indicates the consumption of the starting material.

-

The solvent is removed by evaporation, and the resulting crude phenanthridine is purified by flash chromatography to yield the final product.

Biological Activities and Mechanisms

Substituted phenanthridines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Many phenanthridine derivatives, particularly benzo[c]phenanthridine alkaloids like sanguinarine and chelerythrine, display potent cytotoxic effects against various cancer cell lines.[11]

Mechanism of Action: The anticancer effects of phenanthridines are often multi-targeted. Key mechanisms include:

-

DNA Interaction: As planar aromatic systems, they can intercalate into DNA, disrupting replication and transcription.[11]

-

Topoisomerase Inhibition: Some derivatives can inhibit both DNA topoisomerase I and II, leading to DNA damage and cell death.[12]

-

Induction of Apoptosis: They can trigger programmed cell death by increasing the levels of the p53 tumor suppressor protein and causing apoptosis-specific fragmentation of Poly(ADP-ribose) polymerase-1 (PARP-1).[11][13]

-

Cell Cycle Arrest: Active compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating.[11][12]

-

Inhibition of Anti-Apoptotic Proteins: Certain derivatives act as inhibitors of anti-apoptotic proteins like Bcl-XL, promoting cell death.[14]

Caption: Signaling pathway for phenanthridine-induced apoptosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Derivative 8a | MCF-7 (Breast) | 0.28 | [12] |

| Derivative 8a | PC3 (Prostate) | 1.12 | [12] |

| Derivative 8a | Hela (Cervical) | 0.76 | [12] |

| Derivative 8a | A549 (Lung) | 0.94 | [12] |

| Derivative 8m | MCF-7 (Breast) | 0.54 | [12] |

| Compound 5g | Displayed significant activity | - | [15][16] |

| 7-benzyloxy derivatives | K-562, MCF-7 | Single-digit µM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity This protocol, based on methods described in the literature, is used to assess the anti-proliferative activity of compounds.[12]

-

Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test phenanthridine derivatives (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

Certain substituted phenanthridines have shown promising activity against various bacterial strains, including multidrug-resistant pathogens like MRSA.[17][18]

Mechanism of Action: A key target for the antibacterial action of some phenanthridine derivatives is the FtsZ protein. FtsZ is an essential protein for bacterial cell division, forming a "Z-ring" at the division site. By inhibiting the self-assembly and polymerization of FtsZ, these compounds prevent cytokinesis, leading to filamentation and eventual death of the bacteria.[17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Type | Bacterial Strain | MIC (µM) | Reference(s) |

| 7-benzyloxy derivatives (e.g., 7i-l) | Bacillus subtilis | Single-digit µM | [11] |

| 7-benzyloxy derivatives (e.g., 7i-l) | Micrococcus luteus | Single-digit µM | [11] |

| 1-phenyl-tetramethoxy derivative (7) | Staphylococcus aureus (MSSA) | 1 | [17] |

| 1-phenyl-tetramethoxy derivative (7) | Staphylococcus aureus (MRSA) | 1-2 | [17] |

| 1-phenyl-tetramethoxy derivative (7) | Enterococcus faecalis | 2-4 | [17] |

| Sanguinarine (1) | Staphylococcus aureus (MSSA) | 4-8 | [17] |

Experimental Protocol: MIC Determination The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Positive (bacteria with no compound) and negative (medium only) controls are included on each plate.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Neuroprotective Activity

Recent studies have explored phenanthridinone derivatives for their potential neuroprotective effects against oxidative stress and metal-induced cell death.[19][20]

Mechanism of Action: The neuroprotective action of these compounds is thought to involve multiple mechanisms:

-

Antioxidant Effects: They may act as direct reactive oxygen species (ROS) scavengers or induce the expression of cellular antioxidant enzymes.[19]

-

PARP Inhibition: The parent compound, 6(5H)-phenanthridinone, is a known inhibitor of poly(ADP-ribose)polymerase (PARP). PARP overactivation contributes to cell death in various neurological conditions, and its inhibition is a key neuroprotective strategy.[19][20]

-

Nrf2 Pathway Activation: PARP inhibition has been linked to an increase in Nrf2 levels. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, suggesting an indirect mechanism for enhancing cellular defense against oxidative stress.[19]

Caption: Proposed neuroprotective mechanisms of phenanthridinone derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of phenanthridine derivatives and their biological activity is crucial for designing more potent and selective agents.[21][22]

-

Role of the Quaternary Nitrogen: For many biologically active phenanthridines, such as the benzo[c]phenanthridine alkaloids, the presence of a cationic quaternary nitrogen in the iminium form is strongly linked to their activity, potentially by facilitating interactions with biological nucleophiles like DNA and proteins.[11]

-

Substitution on the Phenanthridine Core:

-

Anticancer/Antibacterial Activity: The presence of a 7-benzyloxy substituent has been associated with high antibacterial and anticancer activity.[11] For antibacterial action against S. aureus, adding a phenyl substituent at the 1- or 12-position significantly enhances potency compared to the parent compound.[17]

-

Antimicrobial Activity: The type and position of substituents on the D-ring are critical. For instance, a methylenedioxy group at positions 8 and 9 (as in avicine) leads to greater antimicrobial activity than two methoxy groups at the same positions (as in nitidine).[23]

-

-

General Trends: The introduction of specific functional groups can modulate the electronic properties, planarity, and steric profile of the molecule, thereby influencing its binding affinity to biological targets and its overall pharmacological profile.[14][23]

Caption: Key structure-activity relationships for substituted phenanthridines.

Conclusion and Future Outlook

Substituted phenanthridines are a versatile class of heterocyclic compounds with a remarkable range of biological activities. Modern synthetic methods have made a vast chemical space accessible, allowing for the fine-tuning of their properties. Research has demonstrated their potential as anticancer agents acting through multiple mechanisms, as novel antibacterials targeting cell division, and as emerging neuroprotective agents.

Future research will likely focus on optimizing the therapeutic index of these compounds—enhancing their potency against specific targets while minimizing toxicity. The exploration of novel substitution patterns, the synthesis of hybrid molecules combining phenanthridine with other pharmacophores, and a deeper investigation into their less-explored biological activities will continue to drive this exciting field of medicinal chemistry. The detailed understanding of their structure-activity relationships will be paramount in guiding the rational design of the next generation of phenanthridine-based therapeutics.

References

- 1. Phenanthridine - Wikipedia [en.wikipedia.org]

- 2. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]

- 13. [PDF] Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids | Semantic Scholar [semanticscholar.org]

- 14. Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 3-Bromophenanthridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-bromophenanthridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The phenanthridine core is a key structural motif in various biologically active molecules, and the introduction of a bromine atom at the 3-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

Introduction

Phenanthridine and its derivatives have attracted considerable attention due to their diverse pharmacological activities, including anticancer, antiviral, and antiparasitic properties. The bromine substituent at the 3-position of the phenanthridine scaffold serves as a valuable synthetic linchpin for introducing a wide array of functional groups via cross-coupling reactions, thereby facilitating the generation of extensive compound libraries for drug discovery and materials science applications. This document outlines key synthetic strategies for accessing this compound derivatives, with a focus on established and robust methodologies such as the Bischler-Napieralski reaction and Suzuki cross-coupling.

Key Synthetic Strategies

Two primary retrosynthetic approaches for the synthesis of this compound derivatives are presented:

-

Bischler-Napieralski Reaction: This classical method involves the acid-catalyzed cyclization of a β-arylethylamide. To obtain a this compound, this strategy necessitates the synthesis of an N-(biphenyl-2-yl)amide precursor bearing a bromine atom on the benzoyl moiety.

-

Suzuki Cross-Coupling: A modern and versatile approach that utilizes a palladium catalyst to form a crucial carbon-carbon bond. This strategy can be employed to construct the biaryl backbone of the phenanthridine precursor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing this compound derivatives.

Caption: General workflow for the Bischler-Napieralski synthesis of this compound.

Caption: Workflow for Suzuki coupling followed by cyclization to yield this compound.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of a key intermediate and its subsequent transformation into a this compound derivative.

Protocol 1: Synthesis of N-(biphenyl-2-yl)-4-bromobenzamide

This protocol describes the synthesis of the crucial amide precursor required for the Bischler-Napieralski cyclization.

Materials:

-

4-Bromobenzoyl chloride

-

2-Aminobiphenyl

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq) in dry dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in dry dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-(biphenyl-2-yl)-4-bromobenzamide.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 120-122 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 13H), 7.0 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5, 138.0, 136.5, 135.0, 132.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0, 126.0 |

Protocol 2: Bischler-Napieralski Cyclization to this compound

This protocol details the cyclization of the amide precursor to the final this compound product.

Materials:

-

N-(biphenyl-2-yl)-4-bromobenzamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (dry)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask, suspend N-(biphenyl-2-yl)-4-bromobenzamide (1.0 eq) in dry toluene.

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Yield | 60-75% |

| Purity (by HPLC) | >97% |

| Melting Point | 155-157 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.2 (s, 1H), 8.6-7.5 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0, 144.0, 134.0, 132.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0, 125.0, 123.0, 122.0 |

Conclusion

The synthetic methods outlined in these application notes provide robust and reliable pathways for the preparation of this compound derivatives. The Bischler-Napieralski reaction offers a classical and effective route, while Suzuki cross-coupling provides a modern and versatile alternative for the construction of the necessary precursors. The provided protocols, along with the summarized quantitative data, serve as a valuable resource for researchers engaged in the synthesis of novel phenanthridine-based compounds for applications in drug discovery and materials science. The strategic placement of the bromine atom at the 3-position opens up a vast chemical space for further derivatization, enabling the fine-tuning of physicochemical and biological properties.

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromophenanthridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromophenanthridine in palladium-catalyzed cross-coupling reactions. Phenanthridine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The functionalization of the phenanthridine core, particularly at the 3-position, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound as a key building block.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound serves as a versatile substrate in these transformations, enabling the introduction of a wide array of functional groups at the 3-position of the phenanthridine scaffold. The successful execution of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following sections provide detailed protocols and compiled data from the literature for key cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylphenanthridines

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][3] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PPh₃ or a more specialized ligand (e.g., SPhos, XPhos) (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs

While specific examples for this compound are not extensively documented in publicly available literature, the following table is a representative summary of typical conditions and yields for Suzuki-Miyaura reactions on similar N-heterocyclic aryl bromides.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | [Hypothetical] 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | [Hypothetical] 92 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 16 | [Hypothetical] 78 |

Note: The yields presented are hypothetical and based on typical outcomes for similar substrates. Researchers should optimize conditions for their specific system.

Heck Reaction: Synthesis of 3-Alkenylphenanthridines

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to 3-vinylphenanthridine derivatives.[4][5]

Experimental Protocol: General Procedure for Heck Reaction

In a reaction vessel, this compound (1.0 equiv.), an alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%), and a base (e.g., Et₃N or K₂CO₃) (2.0-3.0 equiv.) are combined in a polar aprotic solvent like DMF or NMP. The mixture is degassed and heated under an inert atmosphere at 100-140 °C for 12 to 48 hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.

Data Presentation: Heck Reaction of this compound Analogs

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2.5) | DMF | 120 | 24 | [Hypothetical] 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2.0) | NMP | 130 | 18 | [Hypothetical] 88 |

| 3 | 1-Octene | Pd(OAc)₂ (4) | PPh₃ (8) | NaOAc (3.0) | DMA | 140 | 36 | [Hypothetical] 65 |

Note: The yields presented are hypothetical and based on typical outcomes for similar substrates.

Sonogashira Coupling: Synthesis of 3-Alkynylphenanthridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6] This reaction is instrumental for introducing alkynyl moieties onto the phenanthridine core.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%), a copper(I) co-catalyst (e.g., CuI) (2-10 mol%), and a base (e.g., Et₃N or diisopropylamine) are added. The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C for 2 to 24 hours. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Data Presentation: Sonogashira Coupling of this compound Analogs

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 12 | [Hypothetical] 90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 8 | [Hypothetical] 95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (4) / PPh₃ (8) | CuI (8) | Et₃N | Toluene | 80 | 16 | [Hypothetical] 82 |

Note: The yields presented are hypothetical and based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination: Synthesis of 3-Aminophenanthridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[7][8] This reaction provides access to a wide range of 3-aminophenanthridine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.5 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, deoxygenated solvent such as toluene or dioxane is added, and the mixture is heated to 80-120 °C for 4 to 24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (2.0) | Toluene | 100 | 16 | [Hypothetical] 89 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | [Hypothetical] 76 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 20 | [Hypothetical] 81 |

Note: The yields presented are hypothetical and based on typical outcomes for similar substrates.

Visualizing Cross-Coupling Workflows

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of phenanthridines by I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. sctunisie.org [sctunisie.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. rsc.org [rsc.org]

Application Notes and Protocols: Phenanthridine Derivatives in Organic Electronics

A Focus on the Potential of 3-Bromophenanthridine as a Versatile Building Block

Audience: Researchers, scientists, and drug development professionals exploring new materials for organic electronics.

Introduction:

Phenanthridine and its derivatives are a class of nitrogen-containing polycyclic aromatic compounds that have garnered significant interest in the field of organic electronics. Their rigid and planar structure provides a robust scaffold for the development of materials with desirable photophysical and electronic properties. While direct applications of this compound in organic electronics are not yet extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a versatile intermediate for synthesizing advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The bromine atom at the 3-position serves as a reactive handle for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic and optical properties.

These application notes provide an overview of the use of phenanthridine derivatives in organic electronics and detail protocols for their synthesis and device fabrication, highlighting the prospective role of this compound.